cis-4,4'-Dimethoxystilbene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2510-75-0 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-methoxy-4-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3- |
InChI Key |
CAWFCZIEFIQKRV-ARJAWSKDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 4,4 Dimethoxystilbene Isomers
Established Synthetic Pathways for Stilbenes
Several key reactions have been instrumental in the synthesis of stilbenes, providing routes to both cis and trans isomers. The choice of method often depends on the desired stereochemistry, the nature of the substituents on the aromatic rings, and the availability of starting materials.
The Wittig reaction, discovered by Georg Wittig in 1954, is a widely used method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wiley-vch.dewikipedia.orglibretexts.org The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.
Unstabilized ylides (where the R group on the ylid is alkyl or H) generally lead to the formation of (Z)-alkenes (cis isomers) with good selectivity, especially under salt-free conditions. wikipedia.orgchemtube3d.com The reaction is believed to proceed through a kinetically controlled pathway involving a syn oxaphosphetane intermediate. libretexts.orgpitt.edu
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) typically yield (E)-alkenes (trans isomers) with high selectivity. wikipedia.orgchemtube3d.com
Semistabilized ylides (where the R group is an aryl group) often result in poor (E)/(Z) selectivity. wikipedia.org
The reaction involves the initial formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that subsequently decomposes to the alkene and triphenylphosphine (B44618) oxide. libretexts.orgyoutube.com The presence of lithium salts can influence the stereochemical outcome by affecting the equilibration of intermediates. wikipedia.orglibretexts.org For the synthesis of stilbenes, the Wittig reaction typically involves the reaction of a benzyltriphenylphosphonium (B107652) halide with a benzaldehyde (B42025) in the presence of a base. fu-berlin.de
Table 1: Examples of Stilbene (B7821643) Synthesis via Wittig Reaction
| Reactants | Product | Yield | E/Z Ratio | Reference |
| Benzyltriphenylphosphonium salt + Aromatic aldehyde | cis-Stilbene (B147466) | 21–75% | - | nih.gov |
| Benzyltriphenylphosphonium salt + Aromatic aldehyde | trans-Stilbene (B89595) | 2–10% | - | nih.gov |
| Aldehyde + Wittig salt | cis-stilbene derivative | 85% (intermediate) | - | nih.gov |
| Benzyl (B1604629) bromide + Benzaldehydes | E-Stilbenes | 48–99% | 99:1 | nih.gov |
A modification of the Wittig reaction, the Horner–Wadsworth–Emmons (HWE) reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides. wiley-vch.dewikipedia.org This reaction almost exclusively produces the (E)-alkene. wikipedia.orgnrochemistry.comorganic-chemistry.org
The key advantages of the HWE reaction include:
The dialkylphosphate byproduct is water-soluble and easily removed by extraction. wiley-vch.dewikipedia.org
The phosphonate carbanions can react with a wider range of aldehydes and ketones, including those that are sterically hindered. alfa-chemistry.com
The reaction generally provides excellent (E)-selectivity. organic-chemistry.org
The mechanism is similar to the Wittig reaction, proceeding through an oxaphosphetane intermediate. nrochemistry.comalfa-chemistry.com The stereochemistry is influenced by steric factors, favoring an antiperiplanar approach of the carbanion to the carbonyl group. organic-chemistry.orgalfa-chemistry.com However, modifications such as the Still-Gennari conditions, which employ phosphonates with electron-withdrawing groups, can be used to obtain (Z)-olefins with high stereoselectivity. nrochemistry.comyoutube.com
Table 2: Examples of Stilbene Synthesis via HWE Reaction
| Reactants | Product | Yield | E/Z Ratio | Reference |
| Phosphonate ester + Aldehydes | Stilbenes with oxadiazole moiety | 92-93% | - | nih.gov |
| Phosphonic acid diethyl esters + Aldehydes | Stilbene derivatives with coumarin | 51–72% | 9/1 | nih.gov |
| Aldehyde-functionalized dendron + Phosphonic acid esters | Stilbenoid dendrons | - | - | wiley-vch.de |
The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent. alfa-chemistry.comwikipedia.orgorganicreactions.org This method is particularly useful for the synthesis of symmetrical and sterically hindered alkenes. organicreactions.orgtutorchase.com The reaction is typically carried out with titanium chloride (TiCl₃ or TiCl₄) and a reducing agent such as zinc-copper couple, lithium aluminum hydride, or zinc dust. alfa-chemistry.comwikipedia.org
The mechanism involves two main steps:
Formation of a pinacolate (1,2-diolate) complex through single electron transfer from the low-valent titanium to the carbonyl groups. wikipedia.orgorganic-chemistry.org
Deoxygenation of the pinacolate by the oxophilic titanium to yield the alkene. wikipedia.orgorganic-chemistry.org
The McMurry reaction can be performed as a homocoupling to produce symmetrical alkenes or as a crossed-coupling to generate unsymmetrical alkenes. alfa-chemistry.comorganicreactions.org It is also a powerful method for intramolecular couplings to form cyclic and macrocyclic olefins. alfa-chemistry.comorganicreactions.org The stereoselectivity can be influenced by the steric bulk of the substituents on the carbonyl compound. researchgate.net
Table 3: McMurry Reaction for Stilbene Synthesis
| Carbonyl Compound | Product | Catalyst System | Reference |
| Benzaldehydes | Symmetrical methoxystilbenes | TiCl₄ / Zn | fu-berlin.de |
| Benzophenone | Tetraphenylethylene | TiCl₃ / LiAlH₄ | wikipedia.org |
| Aromatic Aldehydes | Symmetrical alkenes | Low-valent titanium | alfa-chemistry.com |
The Heck reaction (also known as the Mizoroki-Heck reaction) is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgrsc.org This reaction is a cornerstone of modern organic synthesis and is widely used for the synthesis of substituted alkenes, including stilbenes. uib.nonih.govnih.gov
The catalytic cycle of the Heck reaction generally involves:
Oxidative addition: The palladium(0) catalyst inserts into the aryl-halide bond. wikipedia.orgrsc.org
Migratory insertion: The alkene coordinates to the palladium(II) complex and then inserts into the Pd-C bond. wikipedia.orgrsc.org
β-Hydride elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species. wikipedia.orgrsc.org
Reductive elimination: The base regenerates the palladium(0) catalyst. wikipedia.org
The Heck reaction typically results in the formation of the trans isomer with high selectivity. nih.govorganic-chemistry.org A variety of palladium sources and ligands can be used, and recent advancements have focused on developing more active and stable catalysts, including phosphine-free systems and nanocatalysts. nih.govnih.govorganic-chemistry.org A double Heck reaction of arenediazonium salts with vinyltriethoxysilane (B1683064) has been reported as an efficient method for synthesizing symmetrical trans-stilbenes. orgsyn.org
Table 4: Examples of Stilbene Synthesis via Heck Reaction
| Reactants | Product | Catalyst | Yield | Reference |
| Iodobenzene + Styrene | Stilbene | Palladium chloride | - | wikipedia.org |
| Aryl bromides + Alkenes | Substituted trans-stilbenes | Palladium-based | 80-89% | uib.no |
| Aryl bromides + Styrene | (E)-Stilbenes | PVP-Pd NPs | Excellent | nih.gov |
| 4-bromoanisole + trans-stilbene | 1,2-diphenyl-1-(4-metoxyphenyl)ethene | Palladium | 79% | researchgate.net |
Besides the major synthetic pathways, other methods have been developed for the synthesis of stilbenes, particularly for accessing specific isomers.
Decarboxylation: cis-Stilbene can be prepared by the decarboxylation of α-phenylcinnamic acid in the presence of a copper catalyst. orgsyn.org This method provides a route to the less thermodynamically stable cis isomer.
Partial Hydrogenation: The partial hydrogenation of alkynes, such as tolan (diphenylacetylene), over a Lindlar catalyst can yield cis-stilbene. orgsyn.org This is a classic method for the stereoselective synthesis of cis-alkenes.
Other Methods: Other reported methods for stilbene synthesis include the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride, and the Suzuki-Miyaura coupling. wiley-vch.de
Targeted Synthesis of cis-4,4'-Dimethoxystilbene
The synthesis of this compound requires careful selection of reaction conditions to favor the formation of the (Z)-isomer. Based on the principles of the established synthetic pathways, several strategies can be employed.
One of the most effective methods for synthesizing cis-stilbenes is the Wittig reaction using non-stabilized ylides under salt-free conditions . wikipedia.org For the synthesis of this compound, this would involve the reaction of 4-methoxybenzyltriphenylphosphonium bromide with 4-methoxybenzaldehyde. The use of a strong, non-lithium-based base in an aprotic solvent would be crucial to minimize equilibration to the more stable trans isomer.
Another viable route is the partial hydrogenation of 4,4'-dimethoxytolan . The synthesis of the alkyne precursor can be achieved through Sonogashira coupling of 4-iodoanisole (B42571) with 4-ethynylanisole. Subsequent hydrogenation using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) would selectively reduce the triple bond to a cis-double bond.
The decarboxylation of the corresponding α-phenylcinnamic acid derivative also presents a potential route to this compound. orgsyn.org This would involve the synthesis of α-(4-methoxyphenyl)-4-methoxycinnamic acid, followed by decarboxylation.
Furthermore, recent advances in flow chemistry have demonstrated precise control over rapid cis-trans isomerization of α-anionic stilbenes, allowing for the regioselective synthesis of either isomer. acs.org This technique could potentially be applied to the synthesis of this compound.
Preparation of Isomeric Forms and Analogues
The preparation of specific isomers of 4,4'-dimethoxystilbene (B100889) and its analogues often relies on olefination reactions. The Wittig reaction, for instance, is a widely used method for synthesizing stilbenes. nih.govwiley-vch.de This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide. wiley-vch.de The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, allowing for the selective synthesis of either the cis (Z) or trans (E) isomer. nih.gov For example, non-stabilized ylides typically favor the formation of the Z-isomer. pitt.edulibretexts.org
Another powerful method for stilbene synthesis is the McMurry reaction, which involves the reductive coupling of two aldehyde or ketone molecules using a low-valent titanium reagent. wiley-vch.dewikipedia.org This reaction is particularly useful for the synthesis of symmetrical stilbenes. thieme-connect.defu-berlin.de The stereoselectivity of the McMurry reaction can be influenced by the steric bulk of the substituents on the carbonyl compounds. chemrxiv.org
The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is also a versatile tool for stilbene synthesis. wikipedia.orgbeilstein-journals.orgsethanandramjaipuriacollege.in This method generally provides high trans-selectivity. sethanandramjaipuriacollege.in Variations of the Heck reaction, such as using arenediazonium salts, have been developed to synthesize symmetrical trans-stilbenes under mild conditions. orgsyn.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate carbanions, is another important method that typically yields E-alkenes with high stereoselectivity. wiley-vch.de
| Reaction | Description | Typical Stereoselectivity |
| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium ylide. wiley-vch.de | Can be tuned for either Z or E isomer depending on the ylide and conditions. nih.gov |
| McMurry Reaction | Reductive coupling of two carbonyl compounds using low-valent titanium. wikipedia.org | Can be influenced by steric factors. chemrxiv.org |
| Heck Reaction | Palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.org | Predominantly E isomer. sethanandramjaipuriacollege.in |
| Horner-Wadsworth-Emmons Reaction | Reaction of an aldehyde or ketone with a phosphonate carbanion. wiley-vch.de | Predominantly E isomer. wiley-vch.de |
Derivatization Strategies and Novel Analogue Synthesis
The core structure of 4,4'-dimethoxystilbene can be modified to generate a wide array of novel analogues with potentially enhanced or different properties. These modifications often involve the introduction of various functional groups onto the aromatic rings or the ethylene (B1197577) bridge.
The introduction of additional methoxy (B1213986) and hydroxyl groups to the 4,4'-dimethoxystilbene scaffold can significantly alter its biological and chemical properties. The synthesis of polymethoxylated stilbenes can be achieved through the reductive coupling of corresponding methoxybenzaldehydes. fu-berlin.de Demethylation of methoxy groups to yield hydroxylated stilbenes is a common strategy to produce analogues with different hydrogen-bonding capabilities. nih.gov For instance, treatment with reagents like boron tribromide can cleave the methyl ethers, though this can sometimes lead to decomposition. nih.gov Alternatively, methods using iodocyclohexane (B1584034) have been employed for demethylation. nih.gov The synthesis of hydroxylated stilbene analogues can also be accomplished using decarbonylative Heck couplings of protected dihydroxybenzoyl chlorides with styrenes. wiley-vch.de
Halogen atoms can be introduced into the stilbene framework to create precursors for further functionalization or to directly modulate the compound's properties. scbt.com For example, 4,4'-dibromostilbenes can be synthesized via a double Heck reaction of haloarenes with ethylene. orgsyn.org These halogenated stilbenes can then serve as substrates for cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl groups. chemrxiv.org Other substituents like cyano and nitro groups can also be incorporated into the stilbene structure, often starting from appropriately substituted benzaldehydes or benzyl halides in reactions like the Wittig or Heck reaction. nih.govchemrxiv.org
The stilbene scaffold can be integrated with other molecular entities to create hybrid structures with combined or novel functionalities. For instance, stilbene derivatives have been coupled with quinoline (B57606) moieties to produce hybrid molecules. nih.gov This can be achieved by reacting a quinoline-3-carbaldehyde with a suitable Wittig salt. nih.gov Another approach involves the synthesis of stilbenoid dendrimers, where multiple stilbene units are attached to a central core. sethanandramjaipuriacollege.in These complex structures are often built using iterative Heck reactions. sethanandramjaipuriacollege.in
Incorporating a ferrocenyl group into the stilbene structure can introduce unique electrochemical and structural properties. The synthesis of ferrocenyl-stilbene analogs has been accomplished using methods like the Wittig reaction, where a ferrocenyl-containing phosphonium ylide is reacted with a benzaldehyde derivative. nih.gov The introduction of the organometallic ferrocene (B1249389) moiety can significantly influence the electronic properties and potential applications of the resulting stilbene derivative. mdpi.comrsc.org
Comparative Analysis of Synthetic Efficiencies and Stereocontrol
The choice of synthetic method for preparing 4,4'-dimethoxystilbene isomers and their analogues is often a trade-off between yield, stereoselectivity, and the tolerance of various functional groups.
The Wittig reaction offers versatility in stereocontrol. While classical Wittig reactions often provide poor E/Z stereocontrol, modifications and careful choice of reagents and conditions can favor one isomer over the other. nih.gov For instance, the use of non-stabilized ylides under salt-free conditions generally leads to the Z-isomer, whereas stabilized ylides or the Schlosser modification can favor the E-isomer. pitt.edu
The Horner-Wadsworth-Emmons (HWE) reaction is a valuable alternative that typically provides excellent E-selectivity and higher yields compared to the Wittig reaction, with the added advantage that the phosphate (B84403) byproduct is easily removed by aqueous workup. wiley-vch.de
The Heck reaction is highly efficient for producing trans-stilbenes. wikipedia.orgbeilstein-journals.org It generally proceeds with high stereoselectivity for the E-isomer. sethanandramjaipuriacollege.in Modern advancements, such as the use of nanocatalysts and microwave irradiation, have further improved the efficiency and environmental friendliness of this method. beilstein-journals.org
The McMurry reaction is highly effective for the synthesis of symmetrical stilbenes from the corresponding aldehydes or ketones. wikipedia.orgfu-berlin.de However, its application for producing unsymmetrical stilbenes can be more challenging and may result in a mixture of products.
Flow microreactors have emerged as a tool for precise control over reaction conditions, which can be particularly useful for managing rapid isomerizations and improving regioselectivity in the synthesis of functionalized stilbenes. acs.orgnih.gov
| Synthetic Method | Typical Yields | Stereocontrol | Advantages | Disadvantages |
| Wittig Reaction | Variable | Tunable (Z or E) nih.gov | Versatile, tolerates many functional groups. libretexts.org | Can have moderate stereoselectivity, triphenylphosphine oxide byproduct can be difficult to remove. nih.gov |
| Horner-Wadsworth-Emmons | Good to excellent | High E-selectivity wiley-vch.de | High yields, easy byproduct removal. wiley-vch.de | Primarily yields the E-isomer. |
| Heck Reaction | Good to excellent | High E-selectivity sethanandramjaipuriacollege.in | High efficiency, good functional group tolerance. wikipedia.orgbeilstein-journals.org | Requires a palladium catalyst, primarily yields the E-isomer. |
| McMurry Reaction | Good | Can be influenced by sterics chemrxiv.org | Excellent for symmetrical stilbenes. thieme-connect.defu-berlin.de | Less suitable for unsymmetrical stilbenes. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For cis-4,4'-dimethoxystilbene, ¹H and ¹³C NMR, along with multi-dimensional techniques, provide definitive evidence for its isomeric configuration and the specific arrangement of its atoms.
The ¹H NMR spectrum of this compound provides characteristic signals that are distinct from its trans counterpart. Due to the steric hindrance between the two aromatic rings in the cis configuration, the rings are forced out of planarity. This non-planar arrangement significantly influences the chemical environment of the vinylic and aromatic protons.
In general, the vinylic protons of cis-stilbenes appear at a different chemical shift compared to the trans isomers. For this compound, the vinylic protons typically resonate as a singlet at approximately 6.46 ppm. The aromatic protons exhibit an AA'BB' splitting pattern characteristic of 1,4-disubstituted benzene (B151609) rings. The protons ortho to the methoxy (B1213986) group (H-2', H-6') are observed as a doublet around 7.17 ppm, while the protons meta to the methoxy group (H-3', H-5') appear as a doublet around 6.74 ppm. The methoxy groups themselves give rise to a sharp singlet at about 3.75 ppm.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Vinylic (H-α, H-β) | ~6.46 | s |
| Aromatic (H-2', H-6') | ~7.17 | d |
| Aromatic (H-3', H-5') | ~6.74 | d |
| Methoxy (-OCH₃) | ~3.75 | s |
The vinylic carbons (C-α, C-β) typically resonate around 129.5 ppm. The carbon atoms of the aromatic rings show distinct signals: the ipso-carbon attached to the vinylic bridge (C-1') at approximately 130.2 ppm, the carbons ortho to the methoxy group (C-2', C-6') at around 130.0 ppm, the carbons meta to the methoxy group (C-3', C-5') at about 113.6 ppm, and the carbon bearing the methoxy group (C-4') at approximately 158.4 ppm. The methoxy carbon (-OCH₃) signal is typically found at about 55.1 ppm.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-4' | ~158.4 |
| C-1' | ~130.2 |
| C-2', C-6' | ~130.0 |
| C-α, C-β | ~129.5 |
| C-3', C-5' | ~113.6 |
| -OCH₃ | ~55.1 |
To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: A ¹H-¹H COSY experiment on this compound would show correlations between the coupled aromatic protons (H-2'/H-6' with H-3'/H-5'), confirming their positions on the same benzene ring.
HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded proton and carbon atoms. This would link the aromatic proton signals to their corresponding carbon signals (e.g., H-2'/C-2', H-3'/C-3') and the methoxy protons to the methoxy carbon.
HMBC: The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be observed from the vinylic protons to the ipso-carbons (C-1') of the aromatic rings, and from the methoxy protons to the C-4' carbon. These correlations are crucial for confirming the connectivity of the entire molecular framework.
Variable-temperature (VT) NMR studies are powerful for investigating the dynamic processes and conformational flexibility of molecules. For this compound, VT-NMR could be used to study the rotational dynamics of the methoxy groups and the phenyl rings.
Due to steric strain, the phenyl rings in cis-stilbenes are twisted out of the plane of the double bond. At room temperature, there may be rapid rotation around the single bonds connecting the phenyl groups to the vinylic carbons. By lowering the temperature, this rotation can be slowed down, potentially leading to the observation of distinct signals for non-equivalent aromatic protons or carbons if the rotation becomes slow on the NMR timescale. Such studies can provide quantitative information about the energy barriers associated with these conformational changes, offering insight into the molecule's flexibility and the energetic landscape of its different conformations.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is significantly different from its trans isomer. The trans isomer is nearly planar, allowing for extensive π-conjugation across the entire molecule, which results in a strong absorption band at a longer wavelength (λ_max typically >300 nm).
In contrast, the steric hindrance in this compound forces the two p-methoxyphenyl groups to twist out of the plane of the central double bond. This twisting disrupts the π-conjugation, causing a shift of the main absorption band to a shorter wavelength (a hypsochromic or blue shift) and a decrease in its intensity (a hypochromic effect). The primary electronic transition observed is a π → π* transition. For cis-stilbene (B147466) derivatives, the main absorption maximum (λ_max) is typically observed around 280-285 nm. esisresearch.org The presence of the electron-donating methoxy groups can slightly modify the exact position and intensity of this absorption band.
Vibrational Spectroscopy: Raman and Infrared (IR) Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. These two techniques are complementary, as the selection rules for a vibration to be IR- or Raman-active are different. researchgate.net
For this compound, the key vibrational modes include:
C=C Stretch: The stretching of the central ethylenic double bond is a characteristic vibration for stilbenes. This mode is typically strong in the Raman spectrum due to the change in polarizability during the vibration.
Aromatic C-H and C=C Stretches: The stretching vibrations of the C-H and C=C bonds within the aromatic rings give rise to a series of bands in both IR and Raman spectra.
C-O Stretch: The stretching of the C-O bonds of the two methoxy groups will produce characteristic bands, which are typically strong in the IR spectrum due to the significant change in dipole moment.
Out-of-Plane Bending: The C-H out-of-plane bending modes of the aromatic rings and the vinylic C-H bonds are also characteristic and can help distinguish between cis and trans isomers.
The presence of the 4,4'-dimethoxy substituents will influence the frequencies of these modes compared to unsubstituted cis-stilbene. For instance, the C-O stretching vibrations will introduce strong bands in the IR spectrum, and the electronic effect of the methoxy groups can slightly shift the frequencies of the aromatic ring vibrations.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis. The mass spectrum provides essential information for confirming the compound's identity.
Molecular Ion Peak: In a typical electron ionization (EI) mass spectrum, this compound exhibits a distinct molecular ion peak (M⁺•). This peak corresponds to the intact molecule that has lost one electron. Given the molecular formula C₁₆H₁₆O₂, the exact mass of the compound is 240.1150 g/mol , and its molecular weight is approximately 240.30 g/mol . nih.gov The mass spectrum will therefore show a prominent peak at a mass-to-charge ratio (m/z) of 240.
Fragmentation Pattern: The molecular ion of this compound is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. chemguide.co.uk The resulting pattern of fragment ions provides a fingerprint for the molecule's structure. While a specific mass spectrum for the cis isomer is not detailed in the surveyed literature, a plausible fragmentation pathway can be predicted based on the structure and general fragmentation rules for similar compounds, such as ethers and aromatic systems. libretexts.org
Key fragmentation pathways for stilbene-type molecules often involve cleavages at the bonds adjacent to the central double bond and within the substituent groups. nih.gov For this compound, likely fragmentation events include:
Loss of a methyl radical (•CH₃): Cleavage of a methoxy group can lead to the loss of a methyl radical, resulting in a significant fragment ion at m/z 225 ([M-15]⁺).
Loss of a methoxy radical (•OCH₃): This would produce a fragment ion at m/z 209 ([M-31]⁺).
Cleavage of the stilbene (B7821643) backbone: The central 1,2-diphenylethylene nucleus can also fragment, although this may be less common than the loss of substituents. nih.gov
The relative abundance of these and other fragment ions helps in confirming the arrangement of atoms within the molecule.
| m/z Value | Assignment | Description |
|---|---|---|
| 240 | [M]⁺• | Molecular Ion |
| 225 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |
| 209 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 194 | [M - CH₃ - OCH₃]⁺• | Subsequent loss of a methyl and a methoxy group |
X-ray Crystallography for Solid-State Structure Determination
For cis-stilbene and its derivatives, steric hindrance between the two phenyl rings prevents the molecule from adopting a planar structure. researchgate.net The rings are forced to twist out of the plane of the central carbon-carbon double bond. Electron diffraction studies of the parent cis-stilbene molecule show it to have a strongly nonplanar structure. hi.is This non-planarity is a defining characteristic of the cis isomer.
| Parameter | Expected Characteristic | Reason |
|---|---|---|
| Molecular Conformation | Non-planar | Steric hindrance between the two phenyl rings in the cis configuration. researchgate.net |
| Symmetry | Likely C₂ symmetry | Based on the structure of the parent cis-stilbene. researchgate.net |
| Phenyl Ring Torsion Angle | Significant twist out of the ethylenic plane | Minimizes steric strain between ortho-hydrogens and the opposing ring. |
Integration of Spectroscopic Data for Isomer Identification
The unambiguous identification of this compound and its differentiation from the trans isomer requires the integration of data from multiple spectroscopic methods. While mass spectrometry confirms the molecular weight (240 g/mol ) for both isomers, other techniques like Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy reveal distinct differences arising from their stereochemistry.
UV-Visible Spectroscopy: The planarity of the molecule significantly affects its electronic absorption spectrum. The trans isomer is nearly planar, allowing for extensive π-conjugation across the entire molecule. This results in a π → π* transition at a longer wavelength (λmax) and with a higher molar absorptivity (ε). youtube.com In contrast, the non-planar structure of the cis isomer disrupts this conjugation. hpstar.ac.cn Consequently, cis-stilbenes absorb light at shorter wavelengths (a hypsochromic or blue shift) and with lower intensity compared to their trans counterparts. nih.govresearchgate.net For the parent stilbenes, the λmax for the cis isomer is around 280 nm, while for the trans isomer, it is around 295 nm. youtube.com
NMR Spectroscopy: ¹H NMR spectroscopy is particularly powerful for distinguishing between cis and trans isomers of stilbenes. The key diagnostic feature is the coupling constant (³J) between the two vinylic protons on the central double bond.
For the cis isomer , the vinylic protons typically exhibit a smaller coupling constant, generally in the range of 5–12 Hz.
For the trans isomer , the coupling constant is significantly larger, usually between 12–18 Hz.
This difference in coupling constants provides definitive proof of the double bond's configuration. Furthermore, the chemical shifts of the aromatic and vinylic protons will differ between the two isomers due to the different spatial arrangement and the resulting anisotropic effects from the phenyl rings. hi.is
By combining these techniques, a complete and confident structural elucidation is possible. Mass spectrometry confirms the molecular formula, UV-Vis spectroscopy provides initial evidence of the isomer based on the λmax, and NMR spectroscopy offers definitive confirmation of the cis or trans configuration.
| Spectroscopic Technique | Parameter | This compound | trans-4,4'-Dimethoxystilbene |
|---|---|---|---|
| Mass Spectrometry | Molecular Ion (m/z) | 240 | 240 |
| UV-Vis Spectroscopy | λmax | Shorter wavelength (~280 nm region) youtube.com | Longer wavelength (~300-320 nm region) researchgate.net |
| UV-Vis Spectroscopy | Molar Absorptivity (ε) | Lower | Higher youtube.com |
| ¹H NMR Spectroscopy | Vinylic ³J Coupling | Smaller (~5-12 Hz) | Larger (~12-18 Hz) |
Photophysical Phenomena and Photochemical Transformations of Stilbenes, with Emphasis on 4,4 Dimethoxystilbene
Photoisomerization Dynamics: cis-trans Interconversion Mechanisms
The photo-induced conversion between cis and trans isomers of 4,4'-dimethoxystilbene (B100889) is a complex process governed by the nature of its electronically excited states. Upon absorption of a photon, the molecule is promoted to an excited singlet state, initiating a series of events that lead to isomerization.
Theoretical and experimental studies on stilbene (B7821643) have established that the photoisomerization proceeds via motion along the potential energy surfaces of the ground (S₀) and first excited singlet (S₁) states as a function of the torsional angle around the central ethylenic double bond. researchgate.netnih.gov For cis-stilbene (B147466) and its derivatives, excitation populates the S₁ state, which is believed to have a barrierless or very low-barrier pathway leading towards a twisted geometry. semanticscholar.org
The introduction of methoxy (B1213986) groups at the 4 and 4' positions influences the electronic structure and, consequently, the topography of these potential energy surfaces. Density functional theory calculations on stilbene show that the S₁ potential energy curve increases in energy from the trans conformation towards a twisted geometry. nih.gov It crosses with a doubly excited singlet state (S₂) that has a minimum at this twisted conformation. nih.gov The molecule can then decay non-adiabatically to the ground state surface, which has a maximum at the twisted geometry, and subsequently partitions between the cis and trans isomers. nih.gov While specific potential energy surface calculations for cis-4,4'-dimethoxystilbene are not abundant in the provided literature, the general mechanism is expected to be similar to that of the parent stilbene.
A key intermediate in the photoisomerization of stilbenes is the twisted singlet excited state, often referred to as the "phantom state" (¹p*). researchgate.net This state is characterized by a perpendicular arrangement of the two phenyl rings with respect to the ethylenic plane. From the initially excited Franck-Condon region of the cis isomer, the molecule relaxes on the S₁ surface towards this twisted geometry. researchgate.net This twisted conformation is thought to be a minimum on the excited state surface and is located near a conical intersection with the ground state surface. researchgate.net This proximity facilitates efficient non-radiative decay to the S₀ state. Once on the ground state potential energy surface at this twisted geometry, the molecule can relax to either the more stable trans isomer or back to the cis isomer.
The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that result in the formation of the product. For stilbene derivatives, the quantum yields of trans to cis photoisomerization are typically in the range of 0.27 to 0.48 in fluid solution at room temperature. researchgate.net While specific quantum yield values for the cis to trans isomerization of 4,4'-dimethoxystilbene were not found in the provided search results, the general principles suggest it would be an efficient process. The kinetics of this process are extremely fast, often occurring on the picosecond timescale. For instance, the cis-to-trans isomerization of a related stiff-stilbene shows an ultrafast component of 0.06 ps followed by a slower decay of 13 ps in n-hexane. researchgate.net
| Isomerization Parameter | Value/Observation | Reference |
| Typical Φt→c (Stilbenes) | 0.27 - 0.48 | researchgate.net |
| cis→trans Isomerization Timescale (Stiff-Stilbene) | 0.06 ps (ultrafast), 13 ps (slower decay) in n-hexane | researchgate.net |
The solvent environment plays a crucial role in the photoisomerization dynamics of stilbenes. Studies on cis-stilbene have shown that increasing solvent polarity can lead to a more rapid distortion along the torsional isomerization coordinate, which in turn shortens the excited state lifetime. researchgate.net This can affect the quantum yields of competing photochemical reactions. researchgate.net For 4,4'-dimethoxystilbene, dynamic solvent effects on its photoisomerization have been explicitly reported. acs.org In polar solvents like n-alkyl nitriles, a solvated barrier for isomerization can be determined. researchgate.net This is in contrast to studies in n-alkyl alcohols where such a separation is not as clear, highlighting the specific nature of solute-solvent interactions. researchgate.net The lifetime of the excited state of cis-stilbene is sensitive to the solvent, ranging from 0.5 ps in methanol (B129727) to 2.1 ps in cyclohexane, demonstrating the dramatic effect of the solvent on the isomerization dynamics. xirrus.ch
| Solvent | Effect on cis-Stilbene Isomerization | Reference |
| Increasing Polarity | More rapid torsional distortion, shorter excited-state lifetime | researchgate.net |
| n-alkyl nitriles | Allows for extraction of a solvated isomerization barrier | researchgate.net |
| Methanol | Excited-state lifetime of 0.5 ps | xirrus.ch |
| Cyclohexane | Excited-state lifetime of 2.1 ps | xirrus.ch |
Temperature and viscosity are critical parameters that influence the rate of photoisomerization. For cis-stilbene, the fluorescence decay time, which is related to the isomerization rate, has been measured over a wide temperature range in various solvents. semanticscholar.org An isoviscosity Arrhenius plot for cis-stilbene in n-alkanes gives an activation energy of 386 ± 29 cm⁻¹, which is considered an upper limit for the isomerization barrier in nonpolar solvents. semanticscholar.org The isomerization rate constant is also found to depend linearly on the inverse of the solvent viscosity. xirrus.ch This suggests that the mechanical friction of the solvent plays a significant role in opposing the large-amplitude motion required for isomerization. As the temperature increases, more thermally activated transitions are observed, leading to a higher ratio of isomerization. xirrus.ch
Fluorescence Spectroscopy and Excited State Lifetimes
While cis-stilbenes are generally considered non-fluorescent due to the highly efficient and rapid isomerization pathway that quenches the excited state, trans-stilbenes can exhibit fluorescence. The study of the fluorescence properties of 4,4'-dimethoxystilbene provides insights into the lifetime of its excited state and the competition between radiative and non-radiative decay pathways.
A study on a series of methoxy-trans-stilbene derivatives in the solid state revealed fluorescence lifetimes ranging from 0.82 to 3.46 ns and fluorescence quantum yields from 0.07 to 0.69. nih.gov For trans-4,4'-dimethoxystilbene (MTS-1 in the study), the following properties were reported in the solid state:
| Property | Value | Reference |
| Fluorescence Lifetime (τ) | 1.13 ns | nih.gov |
| Fluorescence Quantum Yield (ΦPL) | 0.69 | nih.gov |
| Radiative Decay Rate Constant (kr) | 6.1 x 10⁸ s⁻¹ | nih.gov |
| Non-radiative Decay Rate Constant (knr) | 2.7 x 10⁸ s⁻¹ | nih.gov |
These data indicate that for the trans isomer in the solid state, radiative decay is a significant deactivation pathway. In solution, the excited state lifetimes are expected to be shorter due to the competing isomerization process. The fluorescence of cis-isomers is generally much weaker and harder to detect due to the ultrafast isomerization that provides a very efficient non-radiative decay channel. iupac.org Only at very low temperatures and in high viscosity media, where isomerization is hindered, does the fluorescence quantum yield of cis-stilbenes become more significant. iupac.org
Picosecond Fluorescence Studies
The fluorescence lifetime of stilbene derivatives is a critical parameter for understanding their excited-state dynamics. For a series of methoxy-trans-stilbene analogs in the solid state, fluorescence lifetimes have been observed to range from 0.82 to 3.46 nanoseconds. nih.gov The fluorescence quantum yield, which is the efficiency of the fluorescence process, for these compounds varies from moderate to high, in the range of 0.07 to 0.69. nih.gov While these data pertain to the trans isomers in a solid matrix, they provide valuable insight into the radiative decay pathways of methoxy-substituted stilbenes. The introduction of N-phenyl substituents to 4-aminostilbenes has been shown to lead to a more planar ground-state geometry, a red shift of the absorption and fluorescence spectra, and a less distorted structure with a larger charge-transfer character for the fluorescent excited state. nih.govntu.edu.tw
| Compound | Fluorescence Lifetime (τ) (ns) | Photoluminescence Quantum Yield (ΦPL) |
| Methoxy-trans-stilbene Analog 1 | 0.82 | 0.07 |
| Methoxy-trans-stilbene Analog 2 | 3.46 | 0.69 |
| Note: Data for various methoxy-trans-stilbene analogs in the solid state. |
Energy Dependence of Fluorescence Lifetimes
Rotational Contour and Coherence Spectroscopy for Excited State Geometry
Determining the geometry of molecules in their excited states is crucial for understanding their reactivity. Rotational coherence spectroscopy is a powerful technique for obtaining high-resolution rotational spectra of large molecules, which in turn provides information about their structure. Studies on 4-methoxy-trans-stilbene have successfully utilized this technique to identify and distinguish between different rotational isomers (rotamers) in the gas phase. upenn.edu The presence of syn and anti rotamers, arising from the orientation of the methoxy group relative to the stilbene backbone, was confirmed, with the syn form exhibiting a longer-wavelength absorption. upenn.edu This demonstrates the capability of rotational coherence spectroscopy to probe the subtle structural details of substituted stilbenes in their ground and excited electronic states. While specific studies on this compound using this technique are not prevalent, the principles and findings from related trans isomers are directly applicable to understanding its potential conformational landscape in the excited state.
Photocyclization Reactions: Formation of Dihydrophenanthrene Derivatives
Upon ultraviolet irradiation, cis-stilbene and its derivatives can undergo a 6π-electrocyclization reaction to form a transient intermediate, trans-4a,4b-dihydrophenanthrene (DHP). organicreactions.orgresearchgate.net This intermediate can then be trapped by an oxidizing agent, such as iodine or oxygen, to yield the corresponding phenanthrene (B1679779). organicreactions.orgnih.gov This process, often referred to as the Mallory reaction, is a synthetically useful method for the preparation of polycyclic aromatic hydrocarbons. nih.govnih.gov
Ultrafast Ring Closure Pathways
The photocyclization of cis-stilbene to DHP is an ultrafast process. Time-resolved spectroscopic studies on gaseous cis-stilbene have identified an ultrafast ring closure reaction occurring from the S1(ππ*) excited state. nih.gov Theoretical calculations have predicted the branching ratio between cis-stilbene, DHP, and trans-stilbene (B89595) formation, indicating that under isolated conditions, photoexcited cis-stilbene favors ring closure over cis-trans isomerization. nih.gov The functionalization of stilbenes with certain groups can enhance the stability of the 4a,4b-DHP intermediate, allowing for its isolation and characterization. rsc.org
Photooxidation and Reaction with Singlet Oxygen
Electron-rich olefins, such as 4,4'-dimethoxystilbene, are susceptible to photooxidation. The reaction with singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, is a common photooxidation pathway. nih.govillinois.eduresearchgate.net The methoxy groups in 4,4'-dimethoxystilbene are electron-donating, increasing the electron density of the aromatic rings and the central double bond, making it more reactive towards electrophilic species like singlet oxygen.
Energy Transfer Processes in Stilbenoid Systems
Upon absorption of light, this compound is promoted to an electronically excited singlet state. From this energetic vantage point, the molecule can undergo several competing processes, including fluorescence, internal conversion, intersystem crossing to a triplet state, and isomerization to its more stable trans-isomer. The efficiency of these pathways is intricately linked to energy transfer mechanisms.
Intramolecular Energy Transfer
Intramolecular energy transfer in this compound primarily involves the redistribution of the absorbed light energy within the molecule itself. This can lead to vibrational relaxation and internal conversion, where the molecule non-radiatively transitions between electronic states of the same multiplicity (e.g., from a higher excited singlet state to the lowest excited singlet state).
Theoretical studies on stilbene itself indicate that the excited-state dynamics are characterized by concerted nuclear motions, including pyramidalization of the ethylenic carbons and dihedral rotation around the central double bond. These motions facilitate the transitions between electronic states.
Intermolecular Energy Transfer
Intermolecular energy transfer involves the transfer of excitation energy from a donor molecule to an acceptor molecule. In the context of this compound, this typically occurs in the presence of a photosensitizer.
Triplet-Triplet Energy Transfer: A common method to induce cis-trans isomerization is through triplet sensitization. In this process, a sensitizer (B1316253) molecule with a higher triplet energy than this compound is excited to its singlet state, undergoes efficient intersystem crossing to its triplet state, and then transfers its triplet energy to a ground-state this compound molecule. This populates the triplet state of the stilbene, which can then decay to both the cis and trans ground states.
The efficiency of this energy transfer is governed by the Dexter energy transfer mechanism, which requires orbital overlap between the donor and acceptor. The rate of triplet energy transfer is dependent on the triplet energies of the donor and acceptor, their concentrations, and the solvent viscosity.
While specific kinetic data for triplet energy transfer to this compound is scarce, general principles of photosensitization in stilbenes apply. The choice of sensitizer is critical; its triplet energy must be sufficient to excite the cis-isomer. For stilbene, it is known that exciting the cis-isomer to its triplet state requires higher energy than for the trans-isomer.
Data on Related Stilbene Systems:
To provide context, the following table presents photophysical data for the parent compound, stilbene, which can offer insights into the expected behavior of its derivatives.
| Compound | Solvent | Triplet Energy (kcal/mol) | Intersystem Crossing Quantum Yield (Φ_isc) |
| cis-Stilbene | Various | ~57 | Low |
| trans-Stilbene | Various | ~49 | Low |
It is important to note that the methoxy substituents in 4,4'-dimethoxystilbene can influence the energies of the excited states and the rates of the various photophysical processes. For instance, electron-donating groups like methoxy can affect the charge distribution in the excited state, which in turn can alter the rates of isomerization and intersystem crossing. Studies on trans-4,4'-disubstituted stilbenes have shown that the fluorescence quantum yields and lifetimes are dependent on the donor-acceptor properties of the substituents and the solvent polarity.
Computational Chemistry and Theoretical Modeling of 4,4 Dimethoxystilbene Isomers
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For cis-4,4'-Dimethoxystilbene, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties. The process typically begins with geometry optimization to find the lowest energy conformation of the molecule.
Calculation of Quantum Chemical Parameters
From the optimized electronic structure, several key quantum chemical parameters can be calculated to describe the molecule's reactivity and dynamic behavior. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is crucial for determining molecular stability. A large energy gap implies high stability and low reactivity.
Electronegativity (χ): This parameter measures the power of the molecule to attract electrons.
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Softness is the reciprocal of hardness. Molecules with a large energy gap are generally considered "hard," while those with a small gap are "soft."
Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it accepts electronic charge from the environment.
While specific values for this compound are not available in the literature, a hypothetical data table based on such a DFT study would look as follows:
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -5.20 |
| LUMO Energy | ELUMO | - | -1.15 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.05 |
| Electronegativity | χ | -(ELUMO+EHOMO)/2 | 3.175 |
| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.025 |
| Chemical Softness | S | 1/η | 0.494 |
| Electrophilicity Index | ω | χ²/2η | 2.486 |
| Note: The values presented in this table are illustrative and not based on published experimental or theoretical data for this compound. |
Correlation of Theoretical and Experimental Spectroscopic Data
A significant application of DFT is the prediction of spectroscopic properties, such as vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. By calculating the vibrational frequencies and electronic transition energies, these theoretical spectra can be compared with experimental data. A strong correlation between the computed and measured spectra validates the accuracy of the computational model and allows for a detailed assignment of spectral bands to specific molecular motions or electronic excitations. Such correlational studies for this compound have not been specifically reported.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the photochemical behavior of this compound, such as its response to UV light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is used to calculate the properties of molecules in their electronically excited states. This method can predict vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum, and oscillator strengths, which relate to the intensity of the absorption. For a molecule like this compound, TD-DFT would be essential to map out the potential energy surfaces of the excited states that govern its photoisomerization and photocyclization pathways.
Ab Initio and Semi-Classical Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to model the motion of atoms and molecules over time. For photochemical reactions, specialized techniques are required that can account for the transitions between different electronic states.
Non-adiabatic Dynamics Simulations of Photoisomerization
Photoisomerization from the cis to the trans form is a hallmark of stilbene (B7821643) chemistry. This process is incredibly fast, occurring on femtosecond to picosecond timescales, and involves non-adiabatic transitions, where the molecule moves between different electronic potential energy surfaces. Simulating this requires sophisticated methods like trajectory surface hopping or ab initio multiple spawning. These simulations track the atomic motions immediately following photoexcitation, revealing the mechanistic pathway of isomerization, including the key torsional motions and the location of conical intersections (points of degeneracy between electronic states) that facilitate the rapid decay back to the ground state as either the cis or trans isomer.
Simulations of Photocyclization Pathways
In addition to isomerization, cis-stilbenes can undergo a photocyclization reaction to form dihydrophenanthrene (DHP). Semiclassical simulations have been employed for the parent cis-stilbene (B147466) to detail the dynamics of this ring-closure. These simulations show that upon photoexcitation, simultaneous rotation around the central vinyl bond and the vinyl-phenyl bonds occurs. This structural change leads to strong coupling between the HOMO and LUMO, facilitating the formation of a new chemical bond between the two phenyl rings to create the DHP product. Similar simulations for this compound would elucidate how the electron-donating methoxy (B1213986) groups influence the efficiency and dynamics of this cyclization pathway compared to the unsubstituted molecule.
Molecular Mechanics (MMVB) Approaches
Molecular mechanics (MM) methods offer a computationally efficient way to explore the potential energy surface of molecules. These methods rely on classical physics and employ force fields to describe the interactions between atoms. For stilbene and its derivatives, force fields such as the Merck Molecular Force Field (MMFF) and Allinger's MM3 and MM4 have been utilized to study their conformational preferences. nih.gov
The development of a specific MMVB force field for this compound would require parameterization against high-level quantum mechanical data or experimental results. This process would involve adjusting the force field parameters to accurately reproduce known properties such as geometries, vibrational frequencies, and energy barriers for conformational changes. Modern approaches to force field development are increasingly data-driven, utilizing machine learning techniques to parameterize force fields for a wide range of chemical space. nih.govrsc.orgarxiv.org
Theoretical Prediction of Molecular Conformations and Dipole Moments
The conformation of this compound is primarily dictated by the steric hindrance between the two methoxy-substituted phenyl rings, which forces them to twist out of the plane of the central double bond. researchgate.net Theoretical calculations are essential for determining the preferred conformations and the energy differences between them.
Conformational Analysis:
Dipole Moment:
| Computational Method | Property | Predicted Value |
| DFT (e.g., B3LYP/6-31G) | Optimized Dihedral Angle (C-C=C-C) | ~40-50° |
| DFT (e.g., B3LYP/6-31G) | Relative Conformational Energy | (Specific values would require dedicated calculations) |
| DFT (e.g., B3LYP/6-31G*) | Dipole Moment (μ) | (Specific values would require dedicated calculations) |
Note: The values in this table are illustrative and based on typical findings for cis-stilbene derivatives. Precise values for this compound would necessitate specific computational studies.
Investigation of Reaction Intermediates and Transition States
The isomerization of stilbenes is a classic topic in photochemistry and has been extensively studied using computational methods. acs.orgnih.gov These studies aim to map out the potential energy surfaces of the ground and excited states to understand the mechanism of the cis-trans isomerization. This involves identifying key stationary points, including reaction intermediates and transition states.
Reaction Intermediates:
In the context of photochemical isomerization, a key intermediate is the so-called "phantom singlet" state, which is a twisted conformation around the central double bond and is often associated with a conical intersection between the first excited state (S1) and the ground state (S0). From this intermediate, the molecule can decay to either the cis or trans ground state. For substituted stilbenes, the electronic nature of the substituents can influence the properties of these intermediates.
Transition States:
On the ground state potential energy surface, the cis and trans isomers are separated by a significant energy barrier, corresponding to the transition state for thermal isomerization. Computational methods can be used to locate the geometry and energy of this transition state. nih.govpku.edu.cn For the photochemical reaction, the concept of a classical transition state is less applicable, and the dynamics are often governed by the topography of the excited-state potential energy surface and the location of conical intersections. researchgate.net
Theoretical studies on the isomerization of stilbene have revealed that the reaction pathway is not a simple one-dimensional rotation around the double bond but involves complex motions of the entire molecule. hpstar.ac.cnrsc.orgresearchgate.net For this compound, the methoxy groups would be expected to influence the electronic structure of the excited states and thus the dynamics of the isomerization process.
| Species | Method | Relative Energy (kcal/mol) | Key Geometric Features |
| This compound (Ground State) | DFT/ab initio | 0 (Reference) | Non-planar, twisted phenyl rings |
| Transition State (Thermal Isomerization) | DFT/ab initio | (Requires specific calculation) | Perpendicular arrangement of phenyl rings |
| Conical Intersection (Photochemical Isomerization) | CASSCF/CASPT2 | (Requires specific calculation) | Twisted and pyramidalized central C=C bond |
| trans-4,4'-Dimethoxystilbene (Ground State) | DFT/ab initio | (Lower in energy than cis isomer) | Planar or near-planar conformation |
Note: The energy values in this table are qualitative. Accurate quantitative data would require dedicated high-level computational studies on this compound.
Reactivity and Reaction Mechanisms of 4,4 Dimethoxystilbene
Electrochemical Oxidation Reactions
Electrochemical methods provide a means to study the oxidation of cis-4,4'-dimethoxystilbene under controlled potential, offering insights into the behavior of the resulting reactive intermediates.
The one-electron anodic oxidation of 4,4'-dimethoxystilbene (B100889) in solvents like acetonitrile (B52724) leads to the formation of a radical cation intermediate. um.edu.my This initial intermediate is a key species that dictates the subsequent reaction pathways and final product distribution. The presence of the p-methoxy group is crucial, as it stabilizes the radical cation and influences its subsequent reactions, such as isomerization and oxidation. nih.gov
Studies on various stilbene (B7821643) derivatives have shown that radical cations of isomers with a p-methoxy group, such as the radical cation of this compound, have a smaller energy barrier for cis-trans isomerization compared to derivatives without this substituent. nih.gov This is attributed to the increased single-bond character of the central C=C bond due to the contribution of a quinoid-type resonance structure, which is induced by charge-spin separation. nih.gov The radical cation intermediate can undergo further reactions, such as dimerization, as observed in the formation of a tetralin derivative from 4,4'-dimethoxystilbene in the presence of acetate (B1210297) ions. um.edu.my
Oxidative Dimerization Pathways
The electrochemical oxidation of 4,4'-dimethoxystilbene initiates a process of oxidative dimerization. When subjected to anodic generation, the stilbene forms radical cations which then undergo dimerization. nih.govacs.org This process leads to the formation of specific products, notably tetraaryltetrahydrofurans and dehydrotetralins. nih.govacs.org The reaction pathways are influenced by the generation of these stilbene radical cations, which act as key intermediates in the formation of the dimeric structures. nih.gov A generalized pathway suggests that the process begins with an electron transfer, which leads to the rapid dimerization of the resulting cation radical. researchgate.net
Effect of Aromatic Substitution on Product Distribution
A systematic study of the electrochemical oxidation of various 1,2-diarylalkenes demonstrates that the nature and position of substituents on the aromatic rings significantly influence the type and distribution of the final products. nih.govacs.org Compared to the products formed from 4,4'-dimethoxystilbene (such as tetraaryltetrahydrofurans, dehydrotetralins, and aldehydes), aromatic substituents can be classified into three main categories based on the reaction outcomes. nih.govacs.org
Categories of Aromatic Substituents and Their Products:
| Category | Substituent Pattern Examples | Resulting Products |
| Category 1 | A p-MeO or p-NMe₂ group on one ring and an o-MeO, p-alkyl, or an electron-withdrawing group (EWG) on the other (e.g., 4-methoxy-4′-trifluoromethylstilbene). | Essentially the same products as 4,4′-dimethoxystilbene (tetraaryltetrahydrofurans, dehydrotetralins, aldehydes). nih.govacs.org |
| Category 2 | Alkyl groups on one or both rings (e.g., 4,4′-dimethylstilbene). | A mixture of indanyl (or tetralinyl) acetamides and dehydrotetralins (or pallidols). nih.govacs.org |
| Category 3 | Strategic placement of donor groups like OMe and OH (e.g., 4,3′,4′-trimethoxystilbene). | Formation of ampelopsin F and pallidol-type carbon skeletons. nih.govacs.org |
This demonstrates that while some substitutions lead to products analogous to those from 4,4'-dimethoxystilbene, others can completely alter the reaction pathway to yield different molecular skeletons. nih.govacs.org
Dimerization Mechanism of Cation Radical in Varying Environments
The dimerization of the 4,4'-dimethoxystilbene cation radical is a critical step in its oxidative transformation. The mechanism generally begins with a single-electron oxidation (SET) to generate the cation radical intermediate. ru.nl This is followed by a rapid dimerization of these radicals. researchgate.net The environment can influence the subsequent steps. The process can involve the radical cation engaging with a neutral molecule to form an intermediate, which then undergoes another single-electron oxidation to a dication intermediate. ru.nl This dication then deprotonates to yield the final C–C coupled dimer. ru.nl
The reaction environment, such as the phase of the reaction (liquid vs. gas), can influence the competition between dimerization (recombination) and disproportionation pathways for radicals. nih.gov For instance, in the gas phase, some radicals favor dimerization, while in solution, other products might be formed. nih.gov This suggests that the solvent and other conditions play a crucial role in directing the fate of the initially formed 4,4'-dimethoxystilbene cation radical.
Other Chemical Transformations
Methanol (B129727) Photoaddition Reactions
When exposed to light in methanol, cis-stilbene (B147466) derivatives undergo photoaddition of methanol in competition with the more common cis-trans photoisomerization. This reaction proceeds through the formation of a common twisted singlet excited state intermediate, often called the phantom singlet state (¹p*), which possesses zwitterionic character. nih.govacs.org
The addition of methanol to this intermediate can occur via two primary pathways:
Direct 1,2-addition: The methanol molecule adds directly across the central carbon-carbon double bond. nih.govacs.org
1,1-addition via a carbene: The intermediate can rearrange to a 1-benzyl-1-phenylcarbene, which then undergoes a 1,1-addition of methanol. nih.govacs.org
Oxidative Cleavage Reactions
The carbon-carbon double bond in 4,4'-dimethoxystilbene is susceptible to oxidative cleavage, a reaction that breaks the molecule into smaller carbonyl-containing compounds. researchgate.netnih.gov This transformation can be achieved using various methods, including ozonolysis or electrocatalytic anodic oxidation. nih.gov In this reaction, the double bond is cleaved, and two new carbon-oxygen double bonds are formed. researchgate.net
For a symmetrically substituted molecule like 4,4'-dimethoxystilbene, this cleavage results in the formation of two molecules of the corresponding aldehyde. The specific product of the oxidative cleavage of 4,4'-dimethoxystilbene is p-anisaldehyde. The reaction can be considered an electrochemical equivalent of ozonolysis and can proceed through an intermediate 1,2-diol which is then cleaved.
Enzyme-Mediated Oxidation
Enzyme-mediated reactions can also transform stilbene structures. For example, the enzyme-mediated oxidation of a related compound, (E)-stilbene-3,4-diol, using hydrogen peroxide (H₂O₂) yields dimeric products. The major product identified in this reaction was a 2,3-dihydro-1,4-benzodioxin. This suggests that enzymes like peroxidases can catalyze the oxidation of stilbenoids, leading to the formation of complex dimeric structures through radical coupling mechanisms. While the specific enzymatic oxidation of 4,4'-dimethoxystilbene is not detailed, this provides a model for the potential biotransformations it may undergo, likely proceeding through phenoxy radicals to form various coupled products.
Advanced Materials Science Applications and Future Research Directions
Stilbenoids in Material Chemistry for Sensing and Imaging
Stilbenoids, including cis-4,4'-Dimethoxystilbene, are increasingly recognized for their unique photophysical properties, which make them valuable in the field of material chemistry, particularly for the development of sensors and imaging agents. Their utility stems from their characteristic conjugated structure, which is responsive to environmental changes. researchgate.net
The core principle behind their application in sensing is often a change in fluorescence upon interaction with a specific analyte. For instance, stilbene-based fluorescent chemosensors have been designed for the selective detection of ions like cyanide in a given medium. nih.gov The mechanism of action in such sensors can involve a nucleophilic attack by the analyte on the stilbene (B7821643) derivative's double bond, which disrupts the intramolecular charge transfer (ICT) process and leads to a detectable change in fluorescence, such as a "turn-off" response. nih.gov
In the realm of biological imaging, the fluorescent properties of stilbenoids are harnessed to visualize cellular structures and processes. These compounds can be engineered to be biocompatible and to target specific cellular components, enabling their use in live-cell imaging. nih.gov The ability to track biological molecules and processes in real-time is a significant advantage in understanding cellular function and disease progression. Furthermore, the application of stilbene derivatives extends to forensic science, where they have been used in the development of techniques for visualizing latent fingerprints. nih.gov
The development of new biosensors is a burgeoning area of research for stilbenoids. Genome mining of transcriptional regulators has enabled the creation of biosensors capable of detecting specific stilbenes like resveratrol (B1683913) and other biologically active stilbenoids. acs.org These biosensors can distinguish between different stilbene precursors and derivatives, which is a crucial capability for applications in metabolic engineering and synthetic biology. acs.org
Table 1: Applications of Stilbenoids in Sensing and Imaging
| Application Area | Specific Use | Underlying Principle | Reference |
|---|---|---|---|
| Chemical Sensing | Cyanide ion detection | Analyte-induced disruption of intramolecular charge transfer (ICT) leading to fluorescence quenching. | nih.gov |
| Biological Imaging | Live-cell imaging | Intrinsic fluorescence of stilbenoid probes for visualizing cellular components. | nih.gov |
| Forensic Science | Latent fingerprint analysis | Application of fluorescent properties for the visualization of fingerprints. | nih.gov |
| Biosensing | Detection of specific stilbenes | Use of stilbene-responsive transcriptional regulators in engineered biosensors. | acs.org |
Potential as Photosensitizers in Organic Reactions
The photochemical properties of stilbenes, such as this compound, position them as potential photosensitizers in various organic reactions. A key characteristic of stilbenes is their ability to undergo cis-trans (or E/Z) photoisomerization upon exposure to light. researchgate.netresearchgate.net This process involves the absorption of light energy to promote the molecule to an excited state, followed by a conformational change around the central double bond.
The efficiency and dynamics of this photoisomerization are influenced by factors such as the solvent environment. acs.org The study of these solvent effects provides insights into the excited-state dynamics of the molecule, which is crucial for its application as a photosensitizer. acs.org A photosensitizer works by absorbing light and then transferring that energy to another molecule, thereby initiating a chemical reaction. The excited state of the stilbene derivative can act as this energy transfer agent.
In the context of organic synthesis, photosensitizers are valuable for enabling reactions that are otherwise difficult to achieve through thermal methods. The ability of stilbenes to absorb UV or visible light and then interact with other reactants opens up possibilities for novel synthetic pathways. For example, the photochemical cyclization of diphenylacetylene (B1204595) to form phenanthrene (B1679779) has been proposed to proceed through a cis-stilbene (B147466) intermediate, highlighting the role of stilbene isomers in photochemically-driven transformations. rsc.org
Role in the Development of Optical Brighteners, Phosphors, and Scintillators
Stilbene derivatives have a long-standing and significant role in the development of optical brighteners, also known as fluorescent whitening agents. sci-hub.sencsu.edu These compounds absorb light in the ultraviolet region of the spectrum and re-emit it in the blue region of the visible spectrum. sci-hub.se This fluorescence counteracts any yellowish tinge in materials like textiles, papers, and plastics, resulting in a "whiter-than-white" appearance. sci-hub.se Many commercially important optical brighteners are derived from 4,4'-diaminostilbene-2,2'-disulfonic acid. sci-hub.sencsu.edu The core stilbene structure provides the necessary conjugated system for this fluorescence to occur. sci-hub.se
In the field of radiation detection, crystalline stilbene is a well-established organic scintillator. inradoptics.comosti.govinradoptics.com Scintillators are materials that emit light when exposed to ionizing radiation. Stilbene is particularly effective for the detection of fast neutrons and for discriminating them from gamma radiation, a property known as pulse shape discrimination (PSD). inradoptics.comosti.govinradoptics.com This makes stilbene-based detectors highly valuable in applications such as nuclear nonproliferation, homeland security, and research. inradoptics.com The scintillation light from stilbene has a peak emission wavelength around 380 nm, which is readily detectable. inradoptics.com
The unique photoluminescent properties of stilbenes also make them candidates for use as phosphors. Phosphors are materials that exhibit luminescence and are used in a variety of applications, including displays and lighting. The ability of stilbene derivatives to absorb energy and re-emit it as visible light is the fundamental property that allows them to function in these applications.
Exploration in Photoreactive Polymers
The photoisomerization properties of stilbene derivatives, including this compound, are being explored for the creation of photoreactive polymers. nih.gov These polymers can change their properties, such as shape, conformation, or solubility, in response to light. The incorporation of stilbene moieties into a polymer backbone allows for the reversible cis-trans isomerization to be used as a trigger for these changes.
One area of investigation is the development of photosensitive polyimides. For instance, a photosensitive polyimide has been synthesized using 4,4'-diaminostilbene, which could find applications in liquid crystal displays. nih.gov The photoresponsive nature of the stilbene unit can be used to control the alignment of liquid crystals.
Stiff-stilbene derivatives have been noted for their significant geometric changes upon photoisomerization while maintaining high stability. nih.gov This reversible photoisomerization has made them valuable building blocks in photodynamic triggers and molecular switches. nih.gov The concept of photoswitchable ring-opening polymerization has been demonstrated, where the reactivity of a cyclic monomer containing a stiff-stilbene unit is controlled by light. nih.gov This allows for the synthesis of main-chain stiff-stilbene polymers through photoisomerization-enabled processes. nih.gov
The ability to dynamically modulate polymer structure through selective wavelength exposure opens up possibilities for applications such as data storage, smart materials, and controlled drug delivery systems. The reversible nature of the photoisomerization suggests that these materials could be designed to be reconfigurable and reusable. nih.gov
Future Avenues in Synthetic Methodology Development
While various methods exist for the synthesis of stilbenes, there is ongoing research to develop more efficient, cost-effective, and environmentally friendly synthetic routes. researchgate.netresearchgate.net Traditional methods such as the Wittig reaction, Perkin condensation, and various transition metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Stille) are well-established for stilbene synthesis. nih.gov However, these methods can sometimes have limitations in terms of yield, stereoselectivity, and the need for harsh reaction conditions.
Future developments in synthetic methodology are likely to focus on several key areas. One area is the advancement of catalytic systems, particularly those based on transition metals, to achieve higher yields and better control over the cis/trans selectivity of the resulting stilbene. rsc.org The development of metal-free cross-coupling reactions is also a promising avenue for more sustainable synthesis. rsc.org
Microwave-assisted synthesis has been shown to shorten reaction times and increase efficiency in condensation reactions for stilbene synthesis. researchgate.net Further exploration of microwave and other alternative energy sources, such as sonication, could lead to more rapid and efficient synthetic protocols.
"Green chemistry" approaches are also gaining traction. For example, the synthesis of trans-stilbene (B89595) derivatives has been demonstrated using zeolite nanoreactors under mild, room temperature conditions. researchgate.net The use of such solid-state catalysts can simplify product purification and reduce waste.
The structural simplicity of the stilbene core makes it an attractive starting point for the creation of new molecules with diverse applications. eurekaselect.com Therefore, the development of novel and versatile synthetic methods will continue to be a priority to facilitate the exploration of new stilbene-based compounds.
Emerging Research on Novel Stilbenoid Hybrid Systems
A significant area of emerging research is the design and synthesis of novel stilbenoid hybrid molecules. This approach involves covalently linking a stilbene moiety, such as a derivative of this compound, to another pharmacologically active entity to create a new molecule with potentially synergistic or multi-target effects. nih.govresearchgate.net
One focus of this research has been in the development of new anticancer agents. For example, hybrids of combretastatin (B1194345) A-4, a potent tubulin polymerization inhibitor with a cis-stilbene structure, have been created by linking it to other anticancer agents. nih.gov The goal of creating these hybrid compounds is to enhance therapeutic efficacy, improve bioavailability, and overcome multi-drug resistance. nih.gov
Another strategy involves the creation of cis-restricted stilbenoid-based hybrids. For instance, joining a β-lactam scaffold to the ethylene (B1197577) bridge of a combretastatin A-4 analogue has resulted in highly cytotoxic hybrid molecules. nih.gov These hybrids combine the anticancer properties of both the stilbene and the β-lactam components.
The development of stilbene-based hybrids also extends to neurodegenerative diseases. The stilbene core is seen as an attractive chemical starting point for designing new entities that can target multiple pathways involved in diseases like Alzheimer's and Parkinson's. eurekaselect.com
The table below summarizes some of the approaches being taken in the development of novel stilbenoid hybrid systems.
Table 2: Examples of Novel Stilbenoid Hybrid Systems
| Hybrid Concept | Target Application | Rationale | Reference |
|---|---|---|---|
| Combretastatin A-4 Hybrids | Anticancer therapy | Combine the tubulin-inhibiting properties of combretastatin with other anticancer mechanisms to enhance efficacy and overcome resistance. | nih.gov |
| ***Cis*-Restricted Stilbenoid-β-lactam Hybrids** | Anticancer therapy | Create highly cytotoxic molecules by joining a β-lactam scaffold to the stilbene ethylene bridge. | nih.gov |
| Stilbene-based Multitarget Ligands | Neurodegenerative diseases | Utilize the stilbene scaffold to design molecules that can interact with multiple targets implicated in neurodegeneration. | eurekaselect.com |
Q & A
Q. What are the standard synthetic routes for cis-4,4'-dimethoxystilbene, and how do reaction conditions influence isomer purity?
The synthesis of stilbene derivatives often involves dehydrogenation of bibenzyl precursors or photoisomerization. For example, trans-4,4'-dimethoxystilbene is synthesized via oxidative dehydrogenation of 4,4'-dimethoxybibenzyl using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous dioxane (yield: 83–85%) . However, obtaining the cis isomer typically requires photoirradiation or thermal isomerization of the trans isomer. Reaction conditions such as solvent polarity (e.g., n-alkyl nitriles), temperature, and irradiation wavelength critically affect isomer distribution and purity .
Q. How should researchers handle and store this compound to minimize degradation?
Stilbenes are light- and oxygen-sensitive. Storage recommendations include:
Q. What analytical techniques are most reliable for characterizing this compound?
- HPLC-UV : Used to distinguish cis/trans isomers based on retention times and UV spectra (e.g., λmax ~300 nm for trans vs. redshifted absorbance for cis) .
- NMR : <sup>1</sup>H NMR shows distinct coupling constants (JHH ~12–16 Hz for trans vs. <6 Hz for cis).
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (m/z 240.882 for [M]<sup>+</sup>) .
Advanced Research Questions
Q. How do solvent dielectric properties influence the isomerization kinetics of this compound?
In polar, non-associated solvents like n-alkyl nitriles, the isomerization barrier is governed by solvation effects. Studies show that the isomerization rate constant (kiso) decreases with increasing solvent polarity due to stabilization of the planar transition state. In contrast, associated solvents (e.g., alcohols) introduce hydrogen bonding, complicating barrier separation and altering reaction dynamics .
Q. What mechanistic insights explain contradictions in reported photoisomerization quantum yields?
Discrepancies arise from competing pathways:
- Direct Irradiation : UV light induces π→π* transitions, favoring trans→cis conversion.
- Additive Effects : Pyrene enhances isomerization via energy transfer, while 4,4'-dimethoxystilbene itself acts as a quencher, reducing quantum yields .
- Solvent Interactions : Polar solvents stabilize charge-separated intermediates, altering reaction trajectories .
Q. How does this compound interact with biological systems, and what are key methodological considerations for in vitro assays?
While limited data exist for the cis isomer, structurally related stilbenes (e.g., resveratrol) exhibit chemopreventive activity via antioxidant and anti-inflammatory pathways. For cis-4,4'-dimethoxystilbene:
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track localization.
- Toxicity Screening : Prioritize assays for mitochondrial membrane potential and ROS generation due to reported cytotoxicity in trans analogs at >50 µM .
Q. What computational models best predict the stability and reactivity of this compound in complex matrices?
- DFT Calculations : Model torsional angles and electron density to predict isomerization barriers.
- MD Simulations : Simulate solvent interactions to optimize reaction conditions (e.g., n-alkyl nitriles vs. alcohols) .
Data Contradictions & Resolution Strategies
Q. Conflicting Reports on Isomerization Efficiency
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
